molecular formula C30H38N2O8 B613623 Boc-Thr(Ile-Fmoc)-OH CAS No. 944283-27-6

Boc-Thr(Ile-Fmoc)-OH

Cat. No.: B613623
CAS No.: 944283-27-6
M. Wt: 554.64
InChI Key:
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Description

Boc-Thr(Ile-Fmoc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an amino acid, and features protective groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Scientific Research Applications

Boc-Thr(Ile-Fmoc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

Target of Action

Boc-Thr(Ile-Fmoc)-OH is a compound used in peptide synthesis, a process that creates peptides, which are short chains of amino acids. The primary targets of this compound are the amino acids that are being linked together to form a peptide .

Mode of Action

The compound this compound works by protecting certain parts of the amino acids during the peptide synthesis process. The “Boc” part of the compound is a protecting group for the amino group of the amino acid Threonine (Thr), and the “Fmoc” part is a protecting group for the amino group of the amino acid Isoleucine (Ile) . These protecting groups prevent unwanted reactions from occurring at these sites during the synthesis process .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes link amino acids together in a specific order to create a protein. In the lab, peptide synthesis using this compound allows scientists to manually link specific amino acids together .

Result of Action

The result of the action of this compound is the formation of a peptide with a specific sequence of amino acids. This can be used to study the function of specific peptides or to produce therapeutic peptides .

Action Environment

The action of this compound is influenced by the conditions in the laboratory. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency and outcome of the peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Ile-Fmoc)-OH typically involves the following steps:

    Protection of Threonine: Threonine is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Coupling with Isoleucine: The Boc-protected threonine is then coupled with Fmoc-protected isoleucine. This step is usually carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final product, this compound, is obtained by selectively deprotecting the intermediate compounds under mild acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of threonine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially during peptide bond formation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

    Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or N-hydroxysuccinimide (NHS) are commonly used.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Peptide chains with this compound incorporated.

Comparison with Similar Compounds

    Boc-Thr-OH: Lacks the Fmoc-protected isoleucine.

    Fmoc-Thr-OH: Lacks the Boc-protected threonine.

    Boc-Ile-OH: Contains Boc-protected isoleucine instead of threonine.

Uniqueness: Boc-Thr(Ile-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis. This dual protection allows for selective deprotection and coupling, making it a valuable tool in the synthesis of complex peptides.

Properties

IUPAC Name

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXQNNYVNXVLDP-MSFWWKAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116061
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944283-27-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944283-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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